(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal (2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal 3'-Ketolactose belongs to the class of organic compounds known as disaccharides. Disaccharides are compounds containing two carbohydrate moieties linked to each to each other through a glycosidic bond, no set of three or more glycosidically linked carbohydrate units. 3'-Ketolactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3'-ketolactose is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 15990-62-2
VCID: VC21015051
InChI: InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1
SMILES: C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O
Molecular Formula: C12H20O11
Molecular Weight: 340.28 g/mol

(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

CAS No.: 15990-62-2

Cat. No.: VC21015051

Molecular Formula: C12H20O11

Molecular Weight: 340.28 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal - 15990-62-2

Specification

Description 3'-Ketolactose belongs to the class of organic compounds known as disaccharides. Disaccharides are compounds containing two carbohydrate moieties linked to each to each other through a glycosidic bond, no set of three or more glycosidically linked carbohydrate units. 3'-Ketolactose is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3'-ketolactose is primarily located in the cytoplasm.
CAS No. 15990-62-2
Molecular Formula C12H20O11
Molecular Weight 340.28 g/mol
IUPAC Name (2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Standard InChI InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1
Standard InChI Key QVZHZVWYFNADIO-BATPLZQESA-N
Isomeric SMILES C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O
SMILES C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O
Canonical SMILES C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O

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